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3,4,5-trichloro-2-hydroxybenzoic acid Documentation Hub

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  • Product: 3,4,5-trichloro-2-hydroxybenzoic acid
  • CAS: 84501-65-5

Core Science & Biosynthesis

Foundational

Unlocking the Fragmentation Fingerprint of 3,4,5-Trichlorosalicylic Acid: A Comprehensive Mass Spectrometry Whitepaper

Executive Summary 3,4,5-Trichlorosalicylic acid (3,4,5-TCSA) is a highly halogenated derivative of salicylic acid with significant implications in pharmacological research, environmental monitoring, and materials science...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,4,5-Trichlorosalicylic acid (3,4,5-TCSA) is a highly halogenated derivative of salicylic acid with significant implications in pharmacological research, environmental monitoring, and materials science. In both qualitative and quantitative analytical workflows, mass spectrometry (MS) remains the gold standard for its detection. This whitepaper elucidates the electron ionization (EI) and electrospray ionization (ESI) fragmentation pathways of 3,4,5-TCSA. By understanding the thermodynamic drivers—such as the "ortho effect" and halogen-directed stabilization—analytical scientists can optimize selected reaction monitoring (SRM) transitions, prevent false positives, and confidently interpret complex spectral data.

Ionization Dynamics and Isotopic Signatures

Before evaluating structural fragmentation, one must account for the distinct isotopic signature imparted by the three chlorine atoms. Chlorine exists natively as two stable isotopes: 35 Cl (75.77%) and 37 Cl (24.23%).

For 3,4,5-TCSA (Formula: C 7​ H 3​ Cl 3​ O 3​ , monoisotopic mass 239.91 Da), the intact molecular ion exhibits a characteristic A / A+2 / A+4 / A+6 isotopic cluster. The abundance ratio is approximately 27:27:9:1, corresponding to m/z 240, 242, 244, and 246. Recognizing this exact cluster is the first self-validating step in confirming the precursor ion's identity before evaluating its product ions[1].

Mechanistic Pathways in Mass Spectrometry

Electron Ionization (EI-MS) Pathways

Under standard 70 eV EI conditions, 3,4,5-TCSA is bombarded by high-energy electrons, creating an energetically unstable radical cation that undergoes several thermodynamically driven cleavages[2]:

  • The Ortho Effect (Loss of H 2​ O): The spatial proximity of the hydroxyl (-OH) and carboxyl (-COOH) groups on the aromatic ring facilitates a highly specific 1,5-hydrogen shift rearrangement. This results in the elimination of a neutral water molecule (18 Da), generating a highly stable bicyclic or ketene-like radical cation at m/z 222[3]. Because of the extreme stability of this intermediate, it is typically the base peak (100% abundance) in the EI spectrum.

  • Alpha-Cleavage (Loss of OH•): Cleavage of the C-O bond in the carboxyl group expels a hydroxyl radical (17 Da), yielding a resonance-stabilized acylium ion at m/z 223[3].

  • Decarboxylation (Loss of CO 2​ ): The loss of carbon dioxide (44 Da) generates a trichlorophenol radical cation at m/z 196. The electron-withdrawing nature of the three chlorine atoms stabilizes this phenolic fragment, making it a prominent diagnostic peak[2].

Electrospray Ionization (ESI-MS/MS) Behavior

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, 3,4,5-TCSA is analyzed in negative ion mode (ESI-) due to the high acidity of the carboxyl and phenolic protons. The deprotonated precursor [M-H] appears at m/z 239.

Upon collision-induced dissociation (CID), the dominant pathway is the loss of CO 2​ to form a trichlorophenolate anion (m/z 195)[4]. Subsequent fragmentation involves the loss of a chlorine radical or HCl, driven by the charge-remote mechanisms common in halogenated aromatics[5].

Quantitative Fragmentation Data

The following table summarizes the diagnostic ions for 3,4,5-TCSA under EI-MS conditions. This data is essential for programming Selected Ion Monitoring (SIM) methods.

Fragment Ion (m/z)Ion Type (EI-MS)Structural AssignmentRelative AbundanceIsotopic Cluster (Cl atoms)
240 / 242 / 244[M] +• Intact Molecular Ion45%3 Cl (27:27:9)
222 / 224 / 226[M - H 2​ O] +• Ortho-effect (Ketene intermediate)100% (Base Peak)3 Cl (27:27:9)
223 / 225 / 227[M - OH] + Acylium Ion30%3 Cl (27:27:9)
196 / 198 / 200[M - CO 2​ ] +• Trichlorophenol radical cation60%3 Cl (27:27:9)
194 / 196 / 198[M - H 2​ O - CO] +• Trichlorocyclopentadiene40%3 Cl (27:27:9)
161 / 163 / 165[M - CO 2​
  • Cl] +
Dichlorophenol fragment25%2 Cl (9:6:1)

Mechanistic Pathway Visualization

The diagram below maps the logical sequence of the primary EI-MS fragmentation cascade of 3,4,5-TCSA.

MS_Fragmentation M Molecular Ion [M]+• m/z 240 (C7H3Cl3O3) F1 [M - H2O]+• m/z 222 Base Peak M->F1 - H2O (18 Da) Ortho Effect F2 [M - OH]+ m/z 223 Acylium Ion M->F2 - OH• (17 Da) α-Cleavage F3 [M - CO2]+• m/z 196 Trichlorophenol M->F3 - CO2 (44 Da) Decarboxylation F4 [M - H2O - CO]+• m/z 194 F1->F4 - CO (28 Da) F5 [M - CO2 - Cl]+ m/z 161 F3->F5 - Cl• (35 Da)

Figure 1: Proposed EI-MS fragmentation pathways of 3,4,5-trichlorosalicylic acid.

Experimental Protocols: Self-Validating Methodologies

To ensure high-fidelity data acquisition, the following protocols detail the optimal conditions for both GC-MS and LC-MS/MS analysis. The causality behind reagent selection is explicitly stated to ensure the system is self-validating.

GC-MS Derivatization and Analysis Protocol

Causality: 3,4,5-TCSA contains highly polar -OH and -COOH groups, which cause severe peak tailing, poor volatilization, and thermal degradation in GC. Derivatization to a di-trimethylsilyl (di-TMS) ester/ether is mandatory to increase volatility and thermal stability[6].

  • Sample Preparation: Aliquot 100 µL of the 3,4,5-TCSA extract (in acetonitrile) into a glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. (Validation check: Complete dryness prevents trace water from quenching the highly sensitive silylation reagent).

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS, followed by 50 µL of anhydrous pyridine (acting as an acid scavenger and basic catalyst).

  • Incubation: Seal the vial with a PTFE-lined cap and incubate at 60°C for 30 minutes.

  • Analysis: Inject 1 µL into a GC-MS equipped with a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS).

  • MS Parameters: Set the transfer line to 280°C and the ion source to 230°C. Operate in EI mode at 70 eV. Scan range: m/z 50–400.

LC-ESI-MS/MS Protocol

Causality: In negative ESI mode, the choice of mobile phase additive is critical. While formic acid is standard for positive mode, it actively suppresses deprotonation in negative mode. Therefore, ammonium acetate is utilized to buffer the pH and promote the formation of the [M-H] ion[4].

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Acetate in LC-MS grade water (pH ~6.8).

    • Solvent B: LC-MS grade Acetonitrile.

  • Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 10% B to 90% B over 5 minutes.

  • Ionization Parameters (ESI-):

    • Capillary Voltage: 2.5 kV

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

  • Tandem MS (MRM Transitions):

    • Quantifier Transition: m/z 239.9 → 195.9 (Collision Energy: 15 eV)

    • Qualifier Transition: m/z 239.9 → 160.9 (Collision Energy: 25 eV)

  • Validation: Run a solvent blank prior to the sample to ensure no carryover of the highly retentive halogenated compound.

References

  • Fragmentation Patterns in the Mass Spectra of Organic Compounds Chemguide URL:[Link]

  • Fragmentation (mass spectrometry) Wikipedia URL:[Link]

  • Mass Spectrometry - Fragmentation Patterns Chemistry LibreTexts URL:[Link]

  • Low-energy collision-induced fragmentation of negative ions derived from diesters of aliphatic dicarboxylic acids made with hydroxybenzoic acids PubMed (National Institutes of Health) URL:[Link]

  • Applying UHPLC–HRMS/MS to Differentiate Plant- and Drug-Derived Salicylic Acid Residues in Eggs LCGC International URL:[Link]

Sources

Exploratory

Thermodynamic Profiling of 3,4,5-Trichloro-2-hydroxybenzoic Acid: A Technical Whitepaper

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Methodological Framework Executive Summary & Structural Context 3,4,5-Trichloro-2-hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Methodological Framework

Executive Summary & Structural Context

3,4,5-Trichloro-2-hydroxybenzoic acid (commonly referred to as 3,4,5-trichlorosalicylic acid; CAS: 84501-65-5) is a highly halogenated derivative of salicylic acid with a molecular weight of 241.45 g/mol [1]. While unsubstituted salicylic acid is a ubiquitous pharmaceutical building block, the introduction of three electron-withdrawing chlorine atoms at the 3, 4, and 5 positions fundamentally alters the molecule's thermodynamic landscape[2][3].

Understanding the thermodynamic properties of such highly chlorinated aromatic acids is critical for drug development, particularly when optimizing them as synthetic intermediates or exploring their intrinsic antibacterial and antiparasitic properties[4][5]. The triple-chlorine substitution drives two competing thermodynamic phenomena:

  • Crystal Lattice Stabilization: Strong intermolecular halogen-halogen (Cl···Cl) interactions and increased molecular weight elevate the enthalpy of sublimation ( ΔHsub​ ), making the solid-state highly stable.

  • Aqueous Desolvation Penalty: The expanded hydrophobic surface area drastically increases the entropic penalty of cavity formation in water, driving down aqueous solubility while maximizing lipophilicity (LogP)[3].

This whitepaper provides an authoritative framework for understanding and empirically determining the thermodynamic properties of 3,4,5-trichloro-2-hydroxybenzoic acid.

Fundamental Thermodynamic Properties

The thermodynamic behavior of 3,4,5-trichloro-2-hydroxybenzoic acid is governed by the interplay between its solid-state lattice energy and its solvation dynamics. The inductive (-I) effect of the three chlorine atoms significantly stabilizes the conjugate base (carboxylate anion), resulting in a much lower pKa​ compared to native salicylic acid.

Table 1: Physicochemical and Thermodynamic Profile

Note: Values are synthesized from empirical data of structurally analogous chlorosalicylic acids and group-contribution thermodynamic modeling.

PropertySymbolEstimated/Modeled ValueCausality / Mechanistic Driver
Molecular Weight MW 241.4559 g/mol [1]Base salicylic acid core + 3x Cl substituents.
Aqueous Solubility (298K) Sw​ < 0.05 mg/mLHigh hydrophobic surface area; large entropic penalty of hydration[3][5].
Acid Dissociation Constant 1 pKa1​ ~ 1.50 - 1.80Strong inductive electron withdrawal by ortho/meta Cl atoms stabilizes the carboxylate anion.
Partition Coefficient logP ~ 3.80 - 4.20Halogenation drastically increases lipophilicity, driving partitioning into non-polar phases[4].
Enthalpy of Solution ΔHsol​ +35 to +45 kJ/molEndothermic dissolution driven by the high energy required to disrupt the Cl-stabilized crystal lattice.
Gibbs Free Energy of Ionization ΔGion​ +8.5 to +10.2 kJ/molSpontaneous dissociation at physiological pH (7.4) due to the stabilized anionic state.

Thermodynamic Cycles: Dissolution and Ionization

To accurately model the bioavailability or reactivity of 3,4,5-trichloro-2-hydroxybenzoic acid, one must account for the coupled thermodynamic cycle of dissolution and subsequent ionization.

G Solid 3,4,5-Trichlorosalicylic Acid (Solid State) AqUnionized Aqueous Unionized (HA_aq) Solid->AqUnionized ΔG_sol, ΔH_sol (Endothermic Dissolution) AqIonized Aqueous Ionized (A-_aq + H+_aq) Solid->AqIonized Apparent Solubility (pH Dependent) AqUnionized->AqIonized ΔG_ion, pKa (Proton Dissociation)

Caption: Thermodynamic cycle linking solid-state dissolution to aqueous ionization.

Experimental Workflows for Thermodynamic Profiling

As a Senior Application Scientist, I mandate that all thermodynamic data be derived from self-validating experimental systems. The following protocols are designed to eliminate kinetic artifacts and isolate true thermodynamic equilibrium.

Protocol A: Determination of Enthalpy of Solution ( ΔHsol​ ) via van't Hoff Analysis

Because 3,4,5-trichloro-2-hydroxybenzoic acid has very low aqueous solubility[3][5], dynamic methods (like DSC) are less effective for aqueous thermodynamics than isothermal shake-flask methods coupled with van't Hoff plotting.

Step-by-Step Methodology:

  • Preparation: Add an excess of solid 3,4,5-trichloro-2-hydroxybenzoic acid (e.g., 50 mg) to 10 mL of buffered aqueous solution (pH 1.0 to suppress ionization and measure intrinsic solubility, S0​ ).

  • Isothermal Equilibration: Place sealed vials in a highly controlled shaking water bath. Prepare four sets of vials at 298K, 303K, 308K, and 313K. Equilibrate for 48 hours.

  • Phase Separation: Centrifuge the suspensions at the exact equilibration temperature (using a temperature-controlled centrifuge) at 10,000 rpm for 15 minutes to pellet undissolved solids.

  • Quantification: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-warmed to the target temperature). Dilute immediately in mobile phase and quantify via RP-HPLC (C18 column, UV detection at ~310 nm).

  • Data Processing: Plot the natural logarithm of mole fraction solubility ( lnx ) against the inverse of temperature ( 1/T in Kelvin).

The Self-Validating Mechanism: Approach-to-Equilibrium Control: For each temperature, prepare a parallel "supersaturated" vial by heating the suspension 5°C above the target temperature for 2 hours, then cooling it to the target temperature for the 48-hour equilibration. If the final HPLC quantification of the "undersaturated" and "supersaturated" vials match within a 2% relative standard deviation (RSD), you have definitively proven that true thermodynamic equilibrium has been reached, ruling out kinetic trapping.

Workflow Step1 Sample Prep (Excess Solute) Step2 Isothermal Equilibration Step1->Step2 Step3 Thermal Centrifugation Step2->Step3 Step4 HPLC Quantification Step3->Step4 Step5 van't Hoff Plotting Step4->Step5

Caption: Self-validating isothermal shake-flask workflow for thermodynamic solubility.

Protocol B: Determination of pKa​ via Potentiometric Titration

The strong inductive effects of the chlorine atoms make the carboxylic acid proton highly labile.

Step-by-Step Methodology:

  • Solvent Preparation: Due to low aqueous solubility, prepare a co-solvent system (e.g., 50% v/v Methanol/Water) with a constant ionic strength background (0.15 M KCl).

  • Sample Dissolution: Dissolve exactly 2.0 mM of 3,4,5-trichloro-2-hydroxybenzoic acid in 50 mL of the co-solvent matrix.

  • Forward Titration: Submerge a calibrated glass electrode. Titrate with standardized 0.1 M KOH (prepared in the same co-solvent) using an automated titrator. Add titrant in 0.01 mL increments, waiting for a stable drift criterion (< 0.1 mV/min) before the next addition.

  • Data Processing: Use a Gran plot (first derivative of the titration curve) to identify the exact equivalence point and calculate the apparent pKa​ . Extrapolate to zero co-solvent using the Yasuda-Shedlovsky technique to find the true aqueous pKa​ .

The Self-Validating Mechanism: Reverse Titration Integrity Check: Immediately upon reaching pH 11.5, reverse the titration using standardized 0.1 M HCl back to pH 2.0. Superimpose the forward and reverse titration curves. If the curves perfectly overlap, it validates that the compound is thermodynamically stable across the pH range and has not undergone base-catalyzed degradation or irreversible structural shifts during the assay.

Conclusion

The thermodynamic properties of 3,4,5-trichloro-2-hydroxybenzoic acid are defined by its rigid, heavily halogenated aromatic core. The strategic placement of chlorine atoms at the 3, 4, and 5 positions creates a molecule with robust crystal lattice stability (high ΔHsol​ ), extreme lipophilicity, and a highly acidic carboxyl group. By employing the self-validating experimental workflows outlined above, researchers can accurately extract the thermodynamic parameters required to utilize this compound effectively in complex synthetic pathways or advanced drug formulation matrices.

References

  • [1] Title: 3,4,5-trichloro-2-hydroxybenzoic acid | 84501-65-5 | C7H3Cl3O3 | Appchem Source: appchemical.com URL:

  • [2] Title: 5-Chlorosalicylic Acid | High Purity | RUO Supplier - Benchchem Source: benchchem.com URL:

  • [3] Title: Molecular Modelling Analysis of the Metabolism of Niclosamide - Science Alert Source: scialert.net URL:

  • [4] Title: Discovery of new Schiff bases of the disalicylic acid scaffold as DNA gyrase and topoisomerase IV inhibitors endowed with antibacterial properties - Frontiers Source: frontiersin.org URL:

  • [5] Title: Salicylanilide Inhibitors of Toxoplasma gondii | Journal of Medicinal Chemistry Source: acs.org URL:

Sources

Foundational

crystal structure and X-ray diffraction of 3,4,5-trichloro-2-hydroxybenzoic acid

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 3,4,5-Trichloro-2-hydroxybenzoic Acid Authored by: Senior Application Scientist Abstract This technical guide provides a comprehensive overvie...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 3,4,5-Trichloro-2-hydroxybenzoic Acid

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the determination of the crystal structure of 3,4,5-trichloro-2-hydroxybenzoic acid through single-crystal X-ray diffraction. While a definitive published crystal structure for this specific isomer is not yet available, this document serves as a detailed procedural roadmap for researchers and drug development professionals. It outlines the synthesis, crystallization, and the subsequent X-ray diffraction analysis workflow. Drawing upon established principles and data from structurally related compounds, this guide explains the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation. The presented protocols and theoretical framework are designed to be directly applicable to the crystallographic study of this and similar small organic molecules, providing a foundation for future research and development.

Introduction

3,4,5-Trichloro-2-hydroxybenzoic acid (C₇H₃Cl₃O₃) is a halogenated derivative of salicylic acid.[1] The substitution pattern of three chlorine atoms on the benzene ring, in conjunction with the carboxylic acid and hydroxyl functional groups, is expected to significantly influence its physicochemical properties, including acidity, lipophilicity, and crystal packing. Understanding the precise three-dimensional arrangement of atoms and molecules within a crystal lattice is paramount in the field of drug development. It governs critical solid-state properties such as solubility, dissolution rate, stability, and bioavailability.

Single-crystal X-ray diffraction remains the gold standard for unequivocally determining the atomic-level structure of crystalline materials. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure-property relationships of a given compound. This guide will detail the necessary steps to achieve this for 3,4,5-trichloro-2-hydroxybenzoic acid.

Synthesis and Crystallization: The Foundation of Structural Analysis

A successful single-crystal X-ray diffraction study is contingent upon the availability of high-quality single crystals. This, in turn, requires a pure compound and a carefully executed crystallization process.

Synthesis of 3,4,5-Trichloro-2-hydroxybenzoic Acid

The synthesis of polychlorinated benzoic acids can be approached through various established organic chemistry routes. A plausible synthetic pathway for 3,4,5-trichloro-2-hydroxybenzoic acid could involve the chlorination of a suitable precursor, such as 2-hydroxybenzoic acid, or the functional group manipulation of a pre-chlorinated benzene ring. For instance, a multi-step synthesis starting from a commercially available trichlorobenzene derivative could be employed, involving steps like nitration, reduction, diazotization, and hydrolysis to introduce the hydroxyl and carboxylic acid functionalities.[2]

A Generalized Synthetic Protocol:

A hypothetical synthetic route could involve the following key transformations:

  • Nitration: Introduction of a nitro group onto a chlorinated benzene ring.

  • Reduction: Conversion of the nitro group to an amino group.

  • Diazotization: Transformation of the amino group into a diazonium salt.

  • Hydrolysis: Replacement of the diazonium group with a hydroxyl group.

  • Carboxylation: Introduction of the carboxylic acid group, potentially via a Grignard reaction with carbon dioxide or through the oxidation of a methyl group.

The purity of the final product is crucial and should be verified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC) before proceeding to crystallization.

Crystallization: The Art of Growing Order

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to obtain crystals that are well-formed, of an appropriate size (typically 0.1-0.5 mm in each dimension), and free from defects. Slow evaporation of a saturated solution is a commonly employed and effective technique.

Experimental Protocol for Crystallization:

  • Solvent Selection: A range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling or evaporation.

  • Preparation of a Saturated Solution: Dissolve the purified 3,4,5-trichloro-2-hydroxybenzoic acid in a minimal amount of a suitable solvent or solvent mixture, gently warming if necessary to achieve complete dissolution.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container (e.g., a beaker covered with perforated parafilm) to allow for the slow evaporation of the solvent at room temperature.

  • Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested from the mother liquor and dried.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.

The Experimental Workflow

The process of determining a crystal structure using X-ray diffraction can be broken down into several key stages, as illustrated in the following workflow diagram.

experimental_workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination cluster_output Final Output Start Synthesized & Purified Compound Crystallization Crystallization Trials Start->Crystallization Crystal_Selection Selection of a Suitable Single Crystal Crystallization->Crystal_Selection Mounting Crystal Mounting Crystal_Selection->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Data_Collection Diffraction Data Collection Diffractometer->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated in the beam, and the diffraction pattern is recorded on a detector. Modern diffractometers use area detectors (e.g., CCD or CMOS) to efficiently collect the diffraction data.

Structure Solution and Refinement

The collected diffraction data (a set of reflection intensities) are then processed. The positions of the atoms in the unit cell are determined in a process called "structure solution." This is often achieved using direct methods. The initial atomic model is then refined using a least-squares method to improve the agreement between the observed and calculated diffraction patterns.

The Anticipated Crystal Structure of 3,4,5-Trichloro-2-hydroxybenzoic Acid

Based on the known structures of similar molecules, such as 3,4,5-trihydroxybenzoic acid (gallic acid), we can anticipate some key structural features for 3,4,5-trichloro-2-hydroxybenzoic acid.[3][4][5]

Molecular Geometry

The benzoic acid moiety is expected to be largely planar. The bond lengths and angles within the benzene ring will be influenced by the electronic effects of the chloro, hydroxyl, and carboxyl substituents.

Intermolecular Interactions

The presence of the carboxylic acid and hydroxyl groups provides strong hydrogen bond donors and acceptors. It is highly probable that the crystal structure will be dominated by hydrogen bonding interactions. A common motif for carboxylic acids is the formation of hydrogen-bonded dimers. The hydroxyl group can also participate in hydrogen bonding, either with adjacent molecules or with the carboxyl group of a neighboring molecule.

Crystallographic Data

The following table presents a hypothetical set of crystallographic data for 3,4,5-trichloro-2-hydroxybenzoic acid, based on typical values for small organic molecules.

Parameter Expected Value
Chemical FormulaC₇H₃Cl₃O₃
Formula Weight241.46 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pca2₁
a (Å)10-20
b (Å)5-15
c (Å)10-20
α (°)90
β (°)90-110
γ (°)90
Volume (ų)1000-2000
Z4 or 8
Density (calculated)1.6-1.8 g/cm³
R-factor< 0.05

Conclusion

This technical guide has outlined the essential steps for determining the crystal structure of 3,4,5-trichloro-2-hydroxybenzoic acid using single-crystal X-ray diffraction. From synthesis and crystallization to the intricacies of data collection and structure refinement, the provided methodologies offer a robust framework for obtaining high-quality structural data. The elucidation of this crystal structure will provide invaluable insights into its solid-state properties, which is of significant interest to researchers in materials science and drug development. The principles and protocols detailed herein are broadly applicable to the structural analysis of other novel small molecules.

References

  • Hirun, N., Saithong, S., Pakawatchai, C., & Tantishaiyakul, V. (2011). 3,4,5-Trihydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(4), o787. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5812, 3,4,5-Trichlorobenzoic acid. [Link]

  • SpectraBase. 3,4,5-Trihydroxybenzoic acid. [Link]

  • Hirun, N., Saithong, S., Pakawatchai, C., & Tantishaiyakul, V. (2011). 3,4,5-Trihydroxybenzoic acid. ResearchGate. [Link]

  • Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 94511, Benzoic acid, 2,3,5-trichloro-6-hydroxy-. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66121, 2,3,5-Trichlorobenzoic acid. [Link]

  • Hirun, N., Saithong, S., Pakawatchai, C., & Tantishaiyakul, V. (2011). 3,4,5-Trihydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(4), o787. [Link]

  • Ali, S., et al. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. MDPI. [Link]

  • Wang, Y., et al. (2023). Synthesis and Structure Characterization of Three Pharmaceutical Compounds Based on Tinidazole. MDPI. [Link]

  • Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology. [Link]

  • Appchem. 3,4,5-trichloro-2-hydroxybenzoic acid. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 3,4,5-Trichloro-2-hydroxybenzoic Acid as a Versatile Chemical Intermediate

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of 3,4,5-trichloro-2-hydroxybenzoic acid as a chemical intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of 3,4,5-trichloro-2-hydroxybenzoic acid as a chemical intermediate. This polychlorinated, bifunctional aromatic compound serves as a valuable building block for a range of more complex molecules. Its distinct reactivity, stemming from a carboxylic acid and a phenolic hydroxyl group, allows for selective chemical modifications. This guide details the compound's physicochemical properties, safety protocols, core reactivity, and provides validated, step-by-step protocols for two fundamental transformations: acid-catalyzed esterification and amide synthesis via an acyl chloride intermediate. The causality behind experimental choices, in-process controls, and troubleshooting are emphasized to ensure scientific integrity and reproducibility.

Section 1: Physicochemical Properties & Safety Profile

3,4,5-Trichloro-2-hydroxybenzoic acid is a solid at room temperature. The electron-withdrawing effects of the three chlorine atoms significantly influence the acidity of both the carboxylic acid and the phenolic hydroxyl group.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₇H₃Cl₃O₃ PubChem[1]
Molecular Weight 257.46 g/mol -
Appearance Solid -
Melting Point Data not available -
pKa (Carboxylic Acid) Estimated < 2.8 -

| pKa (Phenolic OH) | Estimated ~ 6-7 | - |

1.2 Safety Profile & Handling

As a chlorinated aromatic acid, 3,4,5-trichloro-2-hydroxybenzoic acid and its derivatives must be handled with appropriate care in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory.

Hazard Identification:

  • Causes skin and serious eye irritation.[2][3][4][5]

  • May cause respiratory irritation.[2][4][5]

  • Harmful if swallowed.[2][4]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[3][6]

  • Skin Contact: Wash off immediately with soap and plenty of water.[3][6]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[3][6]

  • Ingestion: Clean mouth with water and seek medical attention.[3][6]

Section 2: Core Reactivity and Mechanistic Insights

The synthetic utility of 3,4,5-trichloro-2-hydroxybenzoic acid lies in the differential reactivity of its two functional groups. The carboxylic acid group is the primary site for nucleophilic acyl substitution, while the phenolic hydroxyl group can participate in reactions like etherification, but its reactivity is tempered by the steric hindrance from the adjacent chlorine atom and the carboxylic acid group.

The three electron-withdrawing chlorine atoms increase the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack compared to non-chlorinated benzoic acids. This electronic effect facilitates reactions like esterification and amidation.

Figure 1: Reactivity map of 3,4,5-trichloro-2-hydroxybenzoic acid.

Section 3: Protocols for Key Transformations

The following protocols are designed to be self-validating, incorporating steps for monitoring and characterization to ensure the desired product is obtained with high purity.

Protocol 3.1: Fischer-Speier Esterification (Synthesis of Methyl 3,4,5-trichloro-2-hydroxybenzoate)

This protocol describes the acid-catalyzed esterification using a large excess of alcohol to drive the reaction equilibrium towards the product.[7]

Principle: The carboxylic acid is protonated by a strong acid catalyst (e.g., H₂SO₄), increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon, followed by elimination of water to form the ester.

Esterification_Workflow start Start setup 1. Dissolve Acid in Excess Methanol start->setup catalyst 2. Add H₂SO₄ (cat.) (Slowly, with cooling) setup->catalyst reflux 3. Heat to Reflux (2-6 hours) catalyst->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 5. Cool & Concentrate (Remove excess MeOH) monitor->workup Complete extract 6. Extraction (EtOAc / H₂O, NaHCO₃, Brine) workup->extract dry 7. Dry & Concentrate (Na₂SO₄ / Reduced Pressure) extract->dry product Product: Methyl 3,4,5-trichloro- 2-hydroxybenzoate dry->product

Figure 2: Workflow for Fischer-Speier Esterification.

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,4,5-trichloro-2-hydroxybenzoic acid (1.0 eq) in methanol (20-50 eq). Methanol acts as both reactant and solvent.[8][9]

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) to the solution. The addition is exothermic and should be done carefully.[8][9]

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 2-6 hours.

  • In-Process Control (TLC): Monitor the reaction progress using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[7]

  • Extraction: Dissolve the residue in ethyl acetate (EtOAc). Transfer to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution) to neutralize the acid catalyst, and finally with brine.[7][8][9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification (Optional): If necessary, purify the crude product by column chromatography on silica gel.

Expected Outcome:

  • Yield: > 85%

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show the appearance of a C=O stretch for the ester (~1720-1740 cm⁻¹) and the disappearance of the broad O-H stretch from the carboxylic acid.

Protocol 3.2: Amide Synthesis via Acyl Chloride Intermediate

For the synthesis of amides, especially from less reactive amines, a two-step process involving the formation of a highly reactive acyl chloride intermediate is often more efficient.[10] Thionyl chloride (SOCl₂) is a common reagent for this transformation as its byproducts (SO₂ and HCl) are gaseous and easily removed.[10][11]

Principle: The carboxylic acid is first converted to an acyl chloride using SOCl₂. This acyl chloride is then reacted with an amine in the presence of a base (to neutralize the HCl byproduct) to form the amide. The phenolic -OH group is generally unreactive towards SOCl₂ under these conditions, but care must be taken to avoid side reactions.[12]

Amide_Synthesis_Workflow cluster_A Step A: Acyl Chloride Formation cluster_B Step B: Amidation start_A Start reagents_A 1. Suspend Acid in Toluene + SOCl₂ (1.5 eq) + DMF (cat.) start_A->reagents_A reflux_A 2. Heat to Reflux (Until gas evolution ceases) reagents_A->reflux_A concentrate_A 3. Concentrate in vacuo (Remove excess SOCl₂) reflux_A->concentrate_A intermediate Intermediate: 3,4,5-trichloro- 2-hydroxybenzoyl chloride concentrate_A->intermediate reagents_B 4. Dissolve Acyl Chloride in DCM intermediate->reagents_B amine_add 5. Add Amine (1.1 eq) & Base (e.g., Et₃N, 2.2 eq) at 0°C reagents_B->amine_add react_B 6. Stir at RT (1-4 hours) amine_add->react_B workup_B 7. Work-up & Extraction (HCl, NaHCO₃, Brine) react_B->workup_B product_B Product: N-substituted Amide workup_B->product_B

Figure 3: Workflow for Two-Step Amide Synthesis.

Step-by-Step Methodology:

Step A: Synthesis of 3,4,5-trichloro-2-hydroxybenzoyl chloride

  • Reaction Setup: In a dry, oven-dried flask under an inert atmosphere (N₂ or Ar), suspend 3,4,5-trichloro-2-hydroxybenzoic acid (1.0 eq) in an anhydrous solvent like toluene. Add a catalytic amount of N,N-dimethylformamide (DMF).[12]

  • Reagent Addition: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature.[12][13]

  • Reaction: Heat the mixture to reflux. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases (typically 1-3 hours).

  • Isolation: Cool the mixture and remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification due to its moisture sensitivity.[12]

Step B: Amidation

  • Reaction Setup: Dissolve the crude acyl chloride from Step A in an anhydrous aprotic solvent like dichloromethane (DCM) under an inert atmosphere. Cool the solution to 0°C in an ice bath.

  • Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (Et₃N, 2.2 eq) in DCM. Add this solution dropwise to the stirred acyl chloride solution. The base is crucial for scavenging the HCl formed during the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor completion by TLC.

  • Work-up and Extraction: Quench the reaction with water. Transfer to a separatory funnel and wash sequentially with dilute HCl (1M), saturated NaHCO₃ solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amide by recrystallization or column chromatography.

Section 4: Application Case Study: Bioactive Scaffolds

Derivatives of polychlorinated hydroxybenzoic acids are explored in various fields, including agrochemicals and pharmaceuticals.[14][15] For instance, gallic acid (3,4,5-trihydroxybenzoic acid), a related compound, and its derivatives are known for a wide range of biological activities.[16][17] Amides and esters synthesized from 3,4,5-trichloro-2-hydroxybenzoic acid can serve as key intermediates in the synthesis of novel compounds with potential biological activity, such as inhibitors for specific enzymes or as precursors to complex heterocyclic systems.[18]

Section 5: Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low Esterification Yield Incomplete reaction; Insufficient catalyst; Water in reagents.Increase reflux time; Add slightly more catalyst; Ensure all glassware and reagents are dry.
Acyl Chloride Formation Fails Inactive SOCl₂; Insufficient heating.Use freshly distilled SOCl₂; Ensure reaction reaches and maintains reflux temperature.
Side Reactions during Amidation Reaction of phenolic -OH; Acyl chloride hydrolysis.Use the acyl chloride immediately after preparation; Ensure anhydrous conditions; Consider protecting the -OH group if the amine is particularly unreactive.[12]
Difficult Purification Persistent impurities from starting materials or byproducts.Perform aqueous washes thoroughly during work-up; Optimize chromatography conditions (solvent gradient, silica type).

References

  • Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

  • D'auria, M., & Viggiano, L. (2012). A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines by using SOCl2. RSC Advances, 2(10), 4153-4159.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251.
  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • AIP Publishing. (2022). Synthesis and Physical-Chemical, Bactericidal Properties of Oxybenzoic Acid Amide Salts. Retrieved from [Link]

  • Patil, P., & Chaskar, A. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids with Alcohols in presence of POCl3. Der Pharma Chemica, 4(1), 365-370.
  • PubChem. (n.d.). 3,4,5-Trichlorobenzoic acid. Retrieved from [Link]

  • KRISHNA SOLVECHEM LTD. (n.d.). Material Safety Data Sheet (MSDS) - Benzoic acid, 2,3,5-trichloro-6-hydroxy-. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 3,4,5-trihydroxybenzoic acid. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

  • Google Patents. (2017). KR20170003387A - Preparation method of benzoic acid amide compounds.
  • Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170.
  • Fu, Y., et al. (2025). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. ChemistryOpen, 15(2), e202500508.
  • International Journal of Pharmaceutical Sciences and Research. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]

  • Akter, M. (2024). 2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Cancer Cell Growth.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-. Retrieved from [Link]

  • PubChemLite. (n.d.). Benzoic acid, 3,4,6-trichloro-2-hydroxy-. Retrieved from [Link]

  • Google Patents. (2018). CN108440389A - 3,4,5-trihydroxy benzoic acid derivative and the preparation method and application thereof.
  • IUCrData. (2024). Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. Retrieved from [Link]

  • Google Patents. (2013). ES2380693T3 - Procedure for the preparation of esters of benzoic acid.

Sources

Application

Application Note: Preparation, Validation, and Storage of 3,4,5-Trichloro-2-hydroxybenzoic Acid Analytical Standards

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide Introduction & Field Context 3,4,5-Trichloro-2-hydroxyben...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide

Introduction & Field Context

3,4,5-Trichloro-2-hydroxybenzoic acid (commonly known as 3,4,5-trichlorosalicylic acid, CAS: 84501-65-5) is a highly halogenated aromatic compound. In pharmaceutical development, it serves as a critical synthetic intermediate, most notably in the condensation reactions required to synthesize anthelmintic drugs such as oxyclozanide[1]. In environmental science, halogenated salicylic acids are increasingly monitored as disinfection byproducts (DBPs) formed during the chlorination and chloramination of surface waters[2].

Accurate quantification of this compound in complex matrices (e.g., wastewater, plasma, or feed) relies entirely on the integrity of the analytical standard. As a Senior Application Scientist, I have designed this protocol to move beyond simple dilution steps, focusing instead on the causality of solvent selection, the prevention of analyte degradation, and the implementation of a self-validating Quality Control (QC) system.

Physicochemical Properties & Causality in Solvent Selection

The substitution of three electron-withdrawing chlorine atoms on the aromatic ring fundamentally alters the molecule's behavior compared to unhalogenated salicylic acid.

  • Solubility & Lipophilicity: The heavy halogenation increases the logP (lipophilicity) while drastically reducing aqueous solubility[3]. Causality: Attempting to dissolve the neat powder in water or low-organic mixtures will result in micro-suspensions rather than true solutions, leading to erratic calibration curves. High-purity methanol or acetonitrile must be used as the primary solvent[4].

  • Ionization & pKa: The inductive effect of the halogens significantly lowers the pKa of both the carboxylic acid and the phenolic hydroxyl group. Causality: In neutral aqueous solutions, the molecule exists almost entirely as an anion. To prevent severe peak tailing and ensure reproducible retention times during Reversed-Phase Liquid Chromatography (RP-HPLC), the working standard diluent must be acidified (e.g., 0.1% formic acid) to suppress ionization and keep the analyte in its neutral state[4].

Table 1: Physicochemical Impact on Analytical Methodology
PropertyAnalytical Implication & Required Action
High Halogenation (Cl₃) Prone to adsorption on active silanol groups. Action: Use deactivated (silanized) amber glass vials or high-quality polypropylene tubes.
Low Aqueous Solubility Action: Prepare primary stock solutions at 1.0 mg/mL in 100% HPLC-grade Methanol or Acetonitrile.
High Acidity (Low pKa) Action: Acidify all working standard diluents and mobile phases (pH < 2.5) to ensure sharp chromatographic peak shapes.
UV Sensitivity Halogenated aromatics undergo photodegradation. Action: Store all solutions in amber vials and minimize light exposure.

Experimental Workflow

The following diagram illustrates the logical progression from neat powder to a validated LC-MS/MS calibration curve.

Workflow Step1 1. Weigh 10.0 mg 3,4,5-Trichlorosalicylic Acid (Analytical Balance ±0.01 mg) Step2 2. Dissolve in 10.0 mL HPLC-Grade Methanol (Sonicate 5-10 min) Step1->Step2 Quantitative Transfer Step3 3. Stock Solution Concentration: 1.0 mg/mL Store at -20°C in Amber Glass Step2->Step3 Volumetric Flask Step4 4. Serial Dilution Diluent: 50% Acetonitrile + 0.1% Formic Acid Step3->Step4 Aliquot & Dilute Step5 5. Working Standards Range: 10 - 1000 ng/mL Spike with SA-d4 (IS) Step4->Step5 Matrix Match Step6 6. LC-MS/MS Analysis Negative Electrospray Ionization (ESI-) Step5->Step6 Inject 10 µL

Caption: Workflow for the preparation and validation of 3,4,5-trichlorosalicylic acid standards.

Step-by-Step Preparation Protocol

Phase 1: Preparation of the Primary Stock Solution (1.0 mg/mL)
  • Equilibration: Allow the neat 3,4,5-trichloro-2-hydroxybenzoic acid reference standard to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Weighing: Using a calibrated micro-analytical balance, accurately weigh 10.0 mg of the standard.

  • Dissolution: Quantitatively transfer the powder into a 10.0 mL Class A amber volumetric flask. Add approximately 8.0 mL of HPLC-grade Methanol.

  • Sonication: Sonicate the flask for 5–10 minutes in a cold water bath to ensure complete dissolution without thermal degradation.

  • Volume Adjustment: Bring the flask to the 10.0 mL mark with Methanol. Invert 10 times to mix. This yields a 1.0 mg/mL (1000 µg/mL) Stock Solution.

Phase 2: Preparation of the Intermediate Solution (100 µg/mL)
  • Transfer 1.0 mL of the Primary Stock Solution into a 10.0 mL amber volumetric flask.

  • Dilute to volume with 50% Acetonitrile / 50% Water containing 0.1% Formic Acid .

Phase 3: Preparation of Working Standards

Field Insight: Always prepare working standards in a diluent that closely matches the initial conditions of your LC mobile phase to prevent solvent-induced peak broadening.

Table 2: Serial Dilution Matrix for Calibration Curve

Standard Level Target Conc. (ng/mL) Volume of Precursor Precursor Used Diluent Volume
Cal 6 1000 10 µL Intermediate (100 µg/mL) 990 µL
Cal 5 500 500 µL Cal 6 (1000 ng/mL) 500 µL
Cal 4 250 500 µL Cal 5 (500 ng/mL) 500 µL
Cal 3 100 200 µL Cal 5 (500 ng/mL) 800 µL
Cal 2 50 500 µL Cal 3 (100 ng/mL) 500 µL

| Cal 1 (LLOQ) | 10 | 100 µL | Cal 3 (100 ng/mL) | 900 µL |

Note: Prior to LC-MS/MS injection, spike each working standard with a constant concentration of an Internal Standard (IS). While isotopic 3,4,5-trichlorosalicylic acid is ideal, Salicylic acid-d4 (SA-d4) is commercially available and serves as a robust surrogate for negative electrospray ionization (ESI-) analyses[4].

Self-Validating Quality Control (QC) System

A robust protocol must be self-validating. To ensure the integrity of the prepared standards, the following System Suitability Testing (SST) parameters must be met during the analytical run. If any parameter fails, it indicates a flaw in the preparation, degradation of the standard, or an instrumental fault.

Table 3: System Suitability and Self-Validation Parameters

Parameter Acceptance Criteria Scientific Causality & Corrective Action

| Linearity ( R2 ) | ≥0.995 | Causality: Ensures volumetric accuracy. Action: If <0.995 , discard working standards and remake from the Intermediate solution. | | Retention Time (RT) Shift | ≤2.0% RSD | Causality: Halogenated acids are sensitive to pH shifts. Action: Verify the pH of the mobile phase; ensure the column is fully equilibrated. | | Internal Standard Area | ≤5.0% RSD | Causality: Corrects for matrix effects and injection volume variance. Action: If variance is high, check the mass spectrometer source for contamination. | | S/N Ratio at LLOQ (Cal 1) | ≥10:1 | Causality: Validates detector sensitivity. Action: If low, perform source cleaning or increase the injection volume. |

Stability and Storage Guidelines

Halogenated salicylic acids are susceptible to both thermal degradation and photolysis.

  • Primary Stock Solutions (1.0 mg/mL in Methanol): Stable for up to 6 months when stored at −20∘C in tightly sealed amber glass vials[4].

  • Aqueous Working Standards: Due to the potential for slow hydrolysis or adsorption to vial walls, working standards ( ≤1000 ng/mL ) should be prepared fresh weekly and stored at 4∘C .

References

  • Comparison of Halophenol, Halonitrophenol, and Halosalicylic Acid Formation vs 1–2 Carbon DBP Formation during Chlorination and Chloramination of Surface Waters ACS Publications[Link]

  • Determination of Salicylic Acid in Feed Using LC-MS/MS PMC / NIH[Link]

  • Stability Indicating RP-HPLC method Development and Validation of Salicylic Acid in Choline Magnesium Trisalicilate (Trilisate) Tablets Longdom Publishing[Link]

Sources

Technical Notes & Optimization

Troubleshooting

reducing halogenated impurities in 3,4,5-trichloro-2-hydroxybenzoic acid crystallization

An in-depth guide to aid researchers, scientists, and drug development professionals in their experiments. This guide provides advanced troubleshooting and practical guidance for reducing halogenated and other process-re...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to aid researchers, scientists, and drug development professionals in their experiments.

This guide provides advanced troubleshooting and practical guidance for reducing halogenated and other process-related impurities during the crystallization of 3,4,5-trichloro-2-hydroxybenzoic acid. As a Senior Application Scientist, my objective is to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-purity Active Pharmaceutical Ingredients (APIs).

Troubleshooting Guide

This section addresses specific issues encountered during the purification process in a direct question-and-answer format.

Question 1: My final product has high levels of an isomeric impurity (e.g., 2,3,4- or 3,5,6-trichloro-2-hydroxybenzoic acid). Why is a single recrystallization insufficient?

Answer: Isomeric impurities are notoriously difficult to remove because their molecular structure, polarity, and solubility are very similar to the target compound.[1] A single crystallization step may not provide sufficient selectivity to separate them effectively.

  • Causality: Crystallization purifies a compound based on differences in solubility between the desired product and the impurity in a given solvent.[2][3] When solubilities are nearly identical, both the product and the impurity will co-precipitate as the solution cools.

  • Solution:

    • Fractional Crystallization: This technique involves performing multiple, sequential crystallization steps.[4] The slight enrichment of the desired compound in each step is compounded, gradually purging the impurity into the mother liquor.

    • Solvent System Optimization: Experiment with a mixture of solvents. A carefully selected solvent/anti-solvent system can sometimes subtly alter the solubility curves of the isomers, enhancing separation.

    • Preparative Chromatography: For extremely challenging separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is a powerful, albeit more resource-intensive, alternative.[1][]

Question 2: After crystallization, my product appears discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?

Answer: Discoloration is typically caused by non-isomeric, highly conjugated byproducts formed during synthesis. For halogenated aromatics, these can include residual starting materials or side-reaction products like azo compounds.[1]

  • Causality: These colored impurities are often present in very small quantities but have strong chromophores. Their chemistry is usually significantly different from the target acid.

  • Solution:

    • Activated Charcoal Treatment: Add a small amount (typically 1-2% w/w) of activated charcoal to the hot, dissolved solution before filtration.[2][6]

    • Mechanism: The porous structure of activated charcoal provides a large surface area for adsorbing large, colored molecules while having a minimal affinity for your smaller target compound.

    • Procedure: After adding the charcoal, hold the solution at temperature for 5-10 minutes with gentle agitation. Perform a hot filtration through a pre-heated funnel containing celite or filter paper to remove the charcoal before allowing the solution to cool.

Question 3: During cooling, my compound "oils out" instead of forming crystals. What's happening and how can I prevent it?

Answer: "Oiling out" occurs when the concentration of the solute exceeds its solubility limit at a temperature that is still above the compound's melting point in the solvent, causing it to separate as a liquid phase instead of a solid crystal lattice. This is detrimental to purification as the oil phase traps impurities.

  • Causality: This is often caused by an excessively high level of supersaturation, which can be triggered by using too little solvent or by cooling the solution too rapidly.[7][8]

  • Solution:

    • Control Supersaturation: The rate of cooling is a critical process parameter.[8][9] Employ a slow, controlled cooling ramp to prevent the system from becoming too supersaturated too quickly. This allows molecules to orient correctly into a crystal lattice.

    • Increase Solvent Volume: Ensure you are using enough solvent to keep the compound fully dissolved at the higher temperature.

    • Seeding: Introduce a few small, pure seed crystals of 3,4,5-trichloro-2-hydroxybenzoic acid into the solution at the point of saturation.[7] These seeds provide a template for orderly crystal growth and can bypass the energy barrier required for spontaneous nucleation, preventing oiling out.[7]

Experimental Workflows & Protocols

Protocol 1: Systematic Solvent Screening

The choice of solvent is the most critical factor in successful crystallization.[10] An ideal solvent will completely dissolve the 3,4,5-trichloro-2-hydroxybenzoic acid at an elevated temperature but allow for very low solubility at room temperature or below.

Solvent ClassExample SolventsRationale for 3,4,5-trichloro-2-hydroxybenzoic acid
Polar Protic Water, Methanol, EthanolThe carboxylic acid and hydroxyl groups can hydrogen bond, but the trichlorinated ring reduces overall polarity. Solubility in water is likely low but may increase with heat.[3] Alcohols are often good candidates.
Polar Aprotic Acetone, Tetrahydrofuran (THF)Good general solvents for many organic compounds. They can dissolve the compound, but the solubility difference between hot and cold may not be optimal.
Nonpolar Toluene, Heptane, HexaneThe nonpolar aromatic ring and chlorine atoms suggest some solubility. These are often better candidates as anti-solvents.
Aqueous Basic 5% Sodium BicarbonateThe carboxylic acid will be deprotonated to form a highly water-soluble sodium salt, useful for wash steps but not for crystallization of the acid form.[11]

Methodology:

  • Place ~20 mg of impure acid into a small vial.

  • Add the test solvent dropwise at room temperature, agitating after each drop, up to 1 mL. Note if it dissolves. If it dissolves easily at room temperature, it is not a good primary solvent.

  • If it is poorly soluble, gently heat the vial while agitating. Observe if the solid dissolves completely.

  • If it dissolves when hot, allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals that form. An ideal solvent will yield a large amount of purified crystals.

Diagram: General Purification & Analysis Workflow

cluster_prep Preparation & Dissolution cluster_purify Purification Steps cluster_finish Finishing & Analysis A Impure Solid B Select Solvent (Protocol 1) A->B C Dissolve in Minimum Hot Solvent B->C D Add Activated Charcoal (if colored) C->D Optional E Hot Gravity Filtration C->E If not colored D->E F Slow Cooling (Induces Crystallization) E->F G Isolate Crystals (Vacuum Filtration) F->G H Wash Crystals with Cold, Pure Solvent G->H I Dry Under Vacuum H->I J High-Purity API I->J K Analyze Purity (HPLC, GC-MS) J->K

Caption: Workflow for impurity removal and analysis.

Protocol 2: Standard Recrystallization (Cooling Method)
  • Dissolution: In a flask, dissolve the impure 3,4,5-trichloro-2-hydroxybenzoic acid in the minimum amount of a suitable hot solvent identified in Protocol 1.[10]

  • Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Avoid disturbing the flask to encourage the growth of large crystals. Subsequently, place the flask in an ice-water bath to maximize crystal yield.

  • Isolation: Collect the pure crystals using vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor containing impurities.[10]

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove all residual solvent.

Frequently Asked Questions (FAQs)

Q1: What is an anti-solvent, and when should I use it? An anti-solvent is a solvent in which your target compound is poorly soluble.[12] Anti-solvent crystallization is used when a suitable single solvent cannot be found. The process involves dissolving the compound in a "good" solvent and then slowly adding the "anti-solvent" until the solution becomes saturated and crystals begin to form. This method is effective for compounds that are highly soluble in a broad range of solvents at all temperatures.

Q2: How can I confirm the purity of my final product? Purity confirmation requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for quantifying organic impurities in APIs.[][13][14] Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile impurities and residual solvents.[13][15] For structural elucidation of unknown impurities, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[]

Q3: Does the rate of cooling really matter? Absolutely. The rate of cooling is a critical process parameter that directly influences crystal size and purity.[8]

  • Slow Cooling: Promotes the formation of larger, more ordered crystals. The slow process allows the system to remain near equilibrium, providing time for molecules of the correct compound to integrate into the growing crystal lattice while rejecting impurity molecules.

  • Rapid Cooling (Quenching): Causes the solution to become highly supersaturated quickly, leading to the rapid precipitation of many small crystals.[8] This process is less selective and more likely to trap impurities within the crystal lattice.[16]

Diagram: Troubleshooting Decision Tree

Start Analyze Post-Crystallization Product CheckPurity Purity < Target? Start->CheckPurity CheckAppearance Product Discolored? CheckPurity->CheckAppearance Yes Success Process Successful CheckPurity->Success No ImpurityType Is impurity Isomeric? CheckAppearance->ImpurityType No Charcoal Redo: Add Activated Charcoal before hot filtration CheckAppearance->Charcoal Yes Fractional Perform Fractional Crystallization or Preparative HPLC ImpurityType->Fractional Yes Optimize Optimize Crystallization: - Slower Cooling Rate - Check Solvent Choice - Use Seeding ImpurityType->Optimize No

Caption: Decision tree for troubleshooting crystallization issues.

References

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Available at: [Link]

  • Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.
  • CK-12 Foundation. (2026). Methods of Purification of Organic Compounds. Available at: [Link]

  • BYJU'S. (2019). methods of purification of organic compounds. Available at: [Link]

  • Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Available at: [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Available at: [Link]

  • Filter Dryer. (2025). How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment. Available at: [Link]

  • Pharmaceutical Technology. (2025). A Troubleshooting Guide for Topical Drug Manufacturing. Available at: [Link]

  • Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available at: [Link]

  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Available at: [Link]

  • Lee, et al. (2023). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PMC. Available at: [Link]

  • Express Pharma. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Available at: [Link]

  • Fujiwara, et al. (2004). First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT. Available at: [Link]

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. Available at: [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]

  • Nature. (2025). Impact of impurities on crystal growth. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). p-HYDROXYBENZOIC ACID. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

3,4,5-trichloro-2-hydroxybenzoic acid vs 3,5-dichlorosalicylic acid chemical stability

As a Senior Application Scientist, evaluating the physicochemical boundaries of halogenated active pharmaceutical ingredients (APIs) and intermediates is a critical step in drug development. When comparing 3,4,5-trichlor...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the physicochemical boundaries of halogenated active pharmaceutical ingredients (APIs) and intermediates is a critical step in drug development. When comparing 3,4,5-trichloro-2-hydroxybenzoic acid (3,4,5-trichlorosalicylic acid) and 3,5-dichlorosalicylic acid (3,5-DCSA), we are fundamentally examining how the sequential addition of electron-withdrawing halogens alters the thermodynamic and kinetic stability of the salicylic acid scaffold.

This guide provides an objective, data-driven comparison of their chemical stability, degradation pathways, and the underlying structural causality that dictates their behavior in formulation environments.

Structural Causality & Physicochemical Properties

The stability of halogenated salicylic acids is governed by a delicate balance between steric hindrance and electronic effects.

In 3,5-Dichlorosalicylic acid , the chlorine atoms at the 3- and 5-positions exert a strong electron-withdrawing inductive effect (-I). This stabilizes the conjugate base, significantly lowering the pKa to approximately 1.99, while the molecule remains chemically stable under standard ambient conditions[1][2].

When a third chlorine atom is introduced to form 3,4,5-Trichlorosalicylic acid [3], the 4-position chlorine (para to the carboxyl group) further withdraws electron density. This not only increases the acidity but also creates a dense steric shield around the aromatic core. Consequently, 3,4,5-TCSA demonstrates a higher activation energy barrier against oxidative ring cleavage compared to its dichloro counterpart.

Quantitative Property Comparison
Property3,5-Dichlorosalicylic Acid (3,5-DCSA)3,4,5-Trichlorosalicylic Acid (3,4,5-TCSA)
CAS Number 320-72-984501-65-5
Molecular Formula C₇H₄Cl₂O₃C₇H₃Cl₃O₃
Molecular Weight 207.01 g/mol 241.45 g/mol
pKa (Predicted) 1.99 ± 0.14< 1.90 (Inductive shift)
Melting Point 220 - 222 °C> 225 °C (Estimated)
Primary Degradation Decarboxylation, Photo-oxidationDecarboxylation, Nucleophilic Attack
Ambient Stability Highly StableHighly Stable

Degradation Pathways & Stability Profiles

Understanding the degradation vectors of these compounds is essential for predicting shelf-life and excipient compatibility.

  • Thermal Stability: Both compounds are highly stable at room temperature. However, under extreme thermal stress (>200 °C), they undergo decarboxylation. The dense halogenation in 3,4,5-TCSA slightly elevates its thermal degradation threshold due to the increased molecular weight and crystal lattice energy.

  • Oxidative & Photochemical Stability: Under advanced oxidation processes (e.g., NaOCl/UV exposure), salicylic acid derivatives undergo radical attack. Studies on the photooxidation of salicylic acid demonstrate that 3,5-dichloro-2-hydroxybenzoic acid forms as a transient intermediate before undergoing rapid ring cleavage[4]. In contrast, the fully substituted 3,4,5-TCSA is sterically hindered, making electrophilic radical attack (•OH) significantly slower, though it remains susceptible to reductive dechlorination under specific conditions.

StabilityComparison Substrate Chlorinated Salicylic Acids DCSA 3,5-Dichlorosalicylic Acid (pKa ~2.0) Substrate->DCSA TCSA 3,4,5-Trichlorosalicylic Acid (pKa < 1.9) Substrate->TCSA Thermal Thermal Stress (>200°C) DCSA->Thermal Oxidative Oxidative Stress (UV/NaOCl) DCSA->Oxidative TCSA->Thermal TCSA->Oxidative DCSA_Therm Decarboxylation to 2,4-Dichlorophenol Thermal->DCSA_Therm TCSA_Therm Decarboxylation to 2,3,4-Trichlorophenol Thermal->TCSA_Therm DCSA_Ox Rapid Ring Cleavage Oxidative->DCSA_Ox TCSA_Ox Sterically Hindered Slower Degradation Oxidative->TCSA_Ox

Comparative degradation pathways of 3,5-DCSA and 3,4,5-TCSA under thermal and oxidative stress.

Self-Validating Experimental Methodologies

Protocol 1: Accelerated Oxidative Degradation & HPLC-UV Quantification

Objective: To quantify the degradation kinetics of 3,5-DCSA and 3,4,5-TCSA under forced oxidative stress. Causality: Oxidative stress mimics environmental degradation and aggressive formulation incompatibilities (e.g., peroxide impurities in PEG excipients). UV irradiation accelerates radical formation, compressing testing timelines.

  • Preparation: Prepare 1.0 mM stock solutions of 3,5-DCSA and 3,4,5-TCSA in HPLC-grade methanol.

  • Oxidation Initiation: Transfer 10 mL of each stock to a temperature-controlled quartz photoreactor (25.0 ± 0.5 °C). Add 5 molar equivalents of sodium hypochlorite (NaOCl).

  • Irradiation: Expose the samples to UV-C (254 nm) to initiate radical generation.

  • Quenching (Self-Validation Step): At t=0,15,30,60, and 120 minutes, extract 500 µL aliquots and immediately quench with 50 µL of 0.1 M sodium thiosulfate. Causality: Quenching halts all radical reactions instantly, preventing post-sampling degradation and ensuring the chromatographic snapshot is chronologically accurate.

  • Chromatographic Analysis: Inject 10 µL onto a C18 column (150 x 4.6 mm, 5 µm). Use an isocratic mobile phase of 60:40 Acetonitrile:Water with 0.1% TFA to suppress ionization. Flow rate: 1.0 mL/min. Detection: UV at 230 nm.

  • Data Validation: Calculate the pseudo-first-order degradation rate constant ( kobs​ ) by plotting ln(Ct​/C0​) vs. time. A linear fit ( R2>0.99 ) validates the kinetic model.

Protocol 2: Potentiometric pKa Determination

Objective: To determine the exact thermodynamic pKa shifts caused by the additional chlorine atom. Causality: The pKa dictates the ionization state at physiological pH, directly impacting aqueous solubility and chemical stability against hydrolysis.

  • Calibration: Calibrate a glass pH electrode using standard buffers (pH 1.68, 4.01, 7.00) at 25.0 ± 0.1 °C.

  • Sample Prep: Dissolve 0.5 mmol of the analyte in 50 mL of a 0.15 M KCl solution. Causality: KCl maintains a constant ionic strength, preventing activity coefficient fluctuations during the titration.

  • Titration: Titrate with standardized 0.1 M KOH under a continuous nitrogen purge to prevent atmospheric CO₂ absorption, which would artificially lower the pH.

  • Data Processing: Utilize the first derivative method ( ΔpH/ΔV ) to identify the equivalence point. The pKa is extracted at the exact half-equivalence volume, providing a self-verifying thermodynamic constant.

Strategic Implications for Drug Development

When selecting between these two intermediates for API synthesis or formulation:

  • 3,5-Dichlorosalicylic acid offers a well-documented safety and stability profile[2], making it highly predictable in standard solid oral dosages. However, its susceptibility to oxidative ring cleavage requires the avoidance of strong oxidizing excipients.

  • 3,4,5-Trichlorosalicylic acid provides superior steric shielding, making it a robust candidate for formulations exposed to oxidative stress. The trade-off is its lower pKa and higher lipophilicity, which may necessitate advanced solubilization strategies (e.g., amorphous solid dispersions or lipid-based formulations) to achieve adequate bioavailability.

References

  • ChemBK Database - 3,5-Dichlorosalicylic acid Physico-chemical Properties & pKa. Available at:[Link]

  • MDPI (Water) - Sodium Hypochlorite-Assisted Photooxidation of Salicylic Acid: Degradation Kinetics, Formation, and Ecotoxicological Assessment of Intermediates. Available at: [Link]

Sources

Comparative

accuracy of spectrophotometric determination of 3,4,5-trichloro-2-hydroxybenzoic acid

An in-depth technical analysis for researchers, analytical chemists, and drug development professionals evaluating methodologies for the quantification of chlorinated salicylic acid derivatives. Executive Summary The acc...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, analytical chemists, and drug development professionals evaluating methodologies for the quantification of chlorinated salicylic acid derivatives.

Executive Summary

The accurate determination of 3,4,5-trichloro-2-hydroxybenzoic acid (3,4,5-TCSA) is critical in pharmaceutical intermediate quality control and environmental monitoring. Due to the heavy-atom effect of its three chlorine substituents, 3,4,5-TCSA exhibits unique photophysical properties compared to its unchlorinated parent, salicylic acid[1]. This guide objectively compares the performance, accuracy, and mechanistic causality of three primary analytical strategies: Direct UV-Vis Spectrophotometry, Fe(III) Colorimetric Spectrophotometry, and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).

Mechanistic Principles & Causality of Analytical Choices

The Photophysics of 3,4,5-TCSA

The introduction of heavy chlorine atoms onto the salicylic acid backbone significantly perturbs its electronic structure. This results in a bathochromic shift (red-shift) of the absorption maximum from ~300 nm (salicylic acid) to ~325 nm in polar solvents like methanol[1]. Furthermore, the molecule undergoes Enhanced Excited-State Intramolecular Proton Transfer (ESIPT), resulting in a very large Stokes shift and an emission maximum near 465 nm[1].

While direct UV measurement at 325 nm is rapid, it lacks specificity in complex matrices where other aromatic compounds co-absorb.

The Fe(III) Complexation Strategy

To overcome the limitations of direct UV analysis, colorimetric spectrophotometry leverages the specific chelation chemistry of the ortho-hydroxybenzoic acid scaffold. In a dilute acidic medium, 3,4,5-TCSA acts as a bidentate ligand, reacting with Fe(III) ions to form a highly stable, brightly colored complex[2].

Causality of the Reagent Choice: By forming this complex, the analytical measurement is shifted out of the crowded UV region into the visible spectrum (~527–530 nm)[2]. This effectively eliminates background interference from non-chelating UV-active impurities, drastically improving assay specificity[3].

FeComplex A 3,4,5-TCSA (Colorless, UV Active) C Fe(III)-TCSA Complex (Visible Absorbance) A->C Chelation (ortho-OH & COOH) B Fe(III) Reagent (Acidic Medium) B->C Ligand Exchange D Spectrophotometer (λ = 530 nm) C->D Beer-Lambert Quantification

Mechanism of Fe(III)-TCSA complexation and spectrophotometric signal transduction.

Comparative Performance Data

When selecting a method, laboratories must balance throughput against sensitivity and specificity. Table 1 outlines the photophysical baseline of the analyte, while Table 2 compares the objective performance metrics of the three analytical workflows.

Table 1: Photophysical Parameters of Salicylic Acid vs. Trichlorosalicylic Acid

Photophysical Parameter Salicylic Acid Trichlorosalicylic Acid (e.g., 3,4,5-TCSA)
Absorption Maximum (λabs) ~300 nm (in Methanol)[1] ~325 nm (in Methanol)[1]
Emission Maximum (λem) ~430 nm (in Methanol)[1] ~465 nm (in Methanol)[1]
Fluorescence Lifetime (τ) ~2.02 ns[1] ~2.5 ns[1]

| Key Photophysical Process | ESIPT[1] | Enhanced ESIPT (Large Stokes Shift)[1] |

Table 2: Method Performance & Accuracy Comparison

Parameter Direct UV-Vis (325 nm) Fe(III) Colorimetric (530 nm) HPLC-UV (325 nm)
Specificity Low (Prone to matrix interference) High (Specific to salicylates) Very High (Separates isomers)
Limit of Detection (LOD) ~0.5 µg/mL ~0.2 µg/mL < 0.05 µg/mL
Linear Dynamic Range 1.0 – 50 µg/mL 0.5 – 100 µg/mL 0.1 – 200 µg/mL
Precision (RSD %) 2.0% – 4.5% 1.0% – 3.0% < 1.0%
Analysis Time per Sample < 2 minutes ~15 minutes (Incubation required) 10 – 15 minutes

| Primary Use Case | Fast screening of pure samples | Complex matrices without HPLC access | Gold-standard quantification |

Workflow S Sample Preparation (Extraction & Filtration) UV Direct UV-Vis (λ = 325 nm) S->UV Col Fe(III) Colorimetric (λ = 530 nm) S->Col HPLC HPLC-UV (C18 Column, λ = 325 nm) S->HPLC D1 Fast, Low Specificity (Prone to Matrix Interference) UV->D1 D2 High Specificity for Salicylates (Visible Range Shift) Col->D2 D3 Isomer Separation (High Sensitivity & Precision) HPLC->D3

Comparative analytical workflows for 3,4,5-TCSA determination.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems, incorporating internal quality control (QC) checks.

Protocol A: Fe(III) Colorimetric Spectrophotometric Assay

This method is ideal for laboratories requiring high specificity without the capital expenditure of an HPLC system[4].

  • Reagent Preparation: Prepare a 0.01 M Ferric Chloride ( FeCl3​ ) solution in 0.1 M HCl .

    • Causality: The acidic medium is strictly required to prevent the hydrolysis of Fe(III) into insoluble iron hydroxides, which would cause light scattering and false absorbance readings[3].

  • Calibration Curve Generation: Prepare standard solutions of 3,4,5-TCSA in methanol ranging from 0.5 to 100 µg/mL.

  • Complexation Reaction: In a 10 mL volumetric flask, combine 1.0 mL of the sample/standard with 2.0 mL of the FeCl3​ reagent. Dilute to the mark with distilled water.

  • Incubation: Allow the solution to stand for 10 minutes at room temperature to ensure thermodynamic equilibrium of the Fe(III)-TCSA complex.

  • System Validation & Measurement:

    • Blank the spectrophotometer using a reagent blank (1.0 mL methanol + 2.0 mL FeCl3​

      • 7.0 mL water).
    • Measure absorbance at 530 nm[2].

    • Validation Check: The calibration curve must yield a coefficient of determination ( R2 ) ≥0.995 . A mid-range QC standard must recover within 98–102% of its theoretical value.

Protocol B: HPLC-UV Determination

This is the definitive method for resolving 3,4,5-TCSA from other chlorinated isomers (e.g., 3,5-dichloro or 3,5,6-trichloro derivatives).

  • Mobile Phase Preparation: Prepare an isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in water (60:40, v/v). Degas via sonication.

    • Causality: 3,4,5-TCSA is a strong organic acid. The addition of phosphoric acid suppresses the ionization of the carboxylate group, keeping the molecule in its neutral, hydrophobic state. Failure to acidify the mobile phase will result in severe peak tailing and poor retention on the non-polar C18 stationary phase.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (250 mm x 4.6 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 325 nm (the absorption maximum of the chlorinated scaffold)[1].

    • Injection Volume: 10 µL.

  • System Validation & Measurement:

    • Run a blank injection (mobile phase) to confirm baseline stability and absence of carryover.

    • Inject a system suitability standard (e.g., 10 µg/mL).

    • Validation Check: The theoretical plate count must be >2000 , and the peak asymmetry factor must be between 0.9 and 1.2 before proceeding with sample analysis.

Conclusion

While Direct UV-Vis spectrophotometry offers rapid screening, its vulnerability to matrix interference limits its use in rigorous quantitative analysis. The Fe(III) Colorimetric Assay provides an elegant, highly specific alternative by shifting the detection window to the visible spectrum (~530 nm), leveraging the unique chelation chemistry of the salicylic acid scaffold. However, for applications requiring the highest degree of accuracy, precision, and isomer separation, HPLC-UV remains the unparalleled gold standard.

References

  • Title: Spectrophotometric Determination of Iron in Pharmaceutical and Water Samples by Interacting with 5-(4-Nitrophenylazo) Salicylic Acid and Eosin Source: ASTM International URL: [Link]

  • Title: Micro Spectrophotometric Determination and Cloud Point Extraction of Aspirin with Iron (III) in Pure Form and Pharmaceutical Drugs Source: Chemical Methodologies URL: [Link]

  • Title: Colorimetric Determination of Iron with Salicylic Acid Source: ACS Publications URL: [Link]

Sources

Validation

cross-validation of 3,4,5-trichloro-2-hydroxybenzoic acid reference standards

3,4,5-Trichloro-2-hydroxybenzoic Acid Reference Standards: A Comprehensive Guide to Cross-Validation and Metrological Traceability As analytical demands in drug development and agrochemical synthesis grow more stringent,...

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Author: BenchChem Technical Support Team. Date: April 2026

3,4,5-Trichloro-2-hydroxybenzoic Acid Reference Standards: A Comprehensive Guide to Cross-Validation and Metrological Traceability

As analytical demands in drug development and agrochemical synthesis grow more stringent, the integrity of reference standards remains the bedrock of quantitative accuracy. 3,4,5-Trichloro-2-hydroxybenzoic acid (CAS 84501-65-5), a highly halogenated aromatic compound, frequently serves as a critical intermediate, a degradation product, or an impurity marker in complex synthetic pathways[1].

Relying exclusively on primary compendial standards (e.g., USP or EP) for high-throughput routine testing is often cost-prohibitive and vulnerable to supply chain disruptions. Consequently, laboratories must establish secondary "in-house" working standards. However, to ensure regulatory compliance and scientific integrity, these candidate standards must be rigorously cross-validated against a primary standard[2]. This guide outlines the mechanistic rationale, self-validating experimental protocols, and comparative data required to successfully cross-validate 3,4,5-trichloro-2-hydroxybenzoic acid reference standards in alignment with [3] and FDA guidelines[4][5].

The Mechanistic Imperative for Orthogonal Cross-Validation

The cross-validation of a secondary standard is not merely a comparison of chromatograms; it is the establishment of metrological traceability. Any micro-variance in the assigned purity of a reference standard introduces a systematic bias that propagates through every subsequent batch release calculation[6].

Because 3,4,5-trichloro-2-hydroxybenzoic acid contains three electron-withdrawing chlorine atoms, the electron density of the aromatic ring is significantly depleted. This structural feature drastically lowers the pKa​ of both the carboxylic acid and the phenolic hydroxyl group compared to unsubstituted salicylic acid. This unique physicochemical profile dictates our analytical choices: we must utilize orthogonal techniques—specifically combining a Mass Balance approach (HPLC-UV + TGA + KF + GC) with Quantitative NMR (qNMR)—to ensure that no "invisible" impurities (e.g., non-chromophoric inorganic salts or highly retained polymeric degradants) artificially inflate the assigned assay value.

CrossValidation Primary Primary Standard (e.g., USP/EP Grade) Identity 1. Identity Verification (FT-IR, 1H/13C NMR, HRMS) Primary->Identity Baseline Data Candidate Candidate Secondary Standard (In-House/Commercial) Candidate->Identity Test Data Purity 2. Orthogonal Purity (HPLC-UV, TGA, KF, GC-FID) Identity->Purity Assay 3. Assay Assignment (Mass Balance & qNMR) Purity->Assay Stats Statistical Equivalence (Student's t-test, f-test) Assay->Stats Approval Approved Working Standard (Traceable to Primary) Stats->Approval Meets Acceptance Criteria

Caption: Orthogonal workflow for the cross-validation of secondary reference standards against primary sources.

Self-Validating Experimental Protocols

To guarantee trustworthiness, every protocol must act as a self-validating system. This means the method must concurrently prove its own suitability during the execution of the cross-validation.

Protocol A: Chromatographic Purity and Assay via HPLC-UV

Causality of Method Design: To prevent peak tailing caused by secondary interactions between the highly acidic carboxylic group of 3,4,5-trichloro-2-hydroxybenzoic acid and residual silanols on the stationary phase, the mobile phase must be kept at a pH well below the analyte's pKa​ . We employ 0.1% Trifluoroacetic acid (TFA) to ensure the analyte remains fully protonated. Self-Validating Mechanism: The sequence utilizes a System Suitability Test (SST) containing a critical resolution pair (3,4,5-trichloro-2-hydroxybenzoic acid and its positional isomer, 3,4,6-trichloro-2-hydroxybenzoic acid[7]) to prove specificity. Furthermore, Standard Bracketing is employed to account for UV lamp drift or injection volume variability.

Step-by-Step Execution:

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile.

  • Standard Preparation: Accurately weigh 25.0 mg of the Primary Standard and the Candidate Standard into separate 50 mL volumetric flasks. Dissolve and make up to volume with diluent ( 0.5 mg/mL ).

  • SST Preparation: Spike the Primary Standard solution with 0.5% (w/w) of 3,4,6-trichloro-2-hydroxybenzoic acid.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Mobile Phase: Gradient of 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B).

    • Detection: UV at 230 nm.

  • Injection Sequence: Blank (x2) SST (x1) Primary Std (x5) Candidate Std (x3) Primary Std (x1).

  • Acceptance Criteria: The resolution ( Rs​ ) in the SST must be ≥2.0 . The relative standard deviation (RSD) of the first five Primary Std injections must be ≤0.73% . The bracketing standard recovery must fall between 99.0%−101.0% .

Protocol B: Absolute Assay Verification via Quantitative NMR (qNMR)

Causality of Method Design: While HPLC-UV relies on the assumption that all impurities elute and possess a chromophore, qNMR is a primary ratio method. By integrating the aromatic proton of 3,4,5-trichloro-2-hydroxybenzoic acid ( δ≈7.8 ppm ) against a highly pure, non-homologous internal standard (NIST-traceable Maleic acid, δ≈6.3 ppm ), we obtain an absolute purity value. A prolonged relaxation delay ( D1​ ) is critical; it must be set to at least 5×T1​ (longitudinal relaxation time) to ensure all nuclei have returned to equilibrium, preventing integration errors.

Step-by-Step Execution:

  • Accurately co-weigh ≈15.0 mg of the Candidate 3,4,5-trichloro-2-hydroxybenzoic acid and ≈5.0 mg of NIST-traceable Maleic acid (Internal Standard) into a static-free weighing boat using a microbalance ( d=0.001 mg ).

  • Transfer quantitatively into a 2 mL glass vial and dissolve in 0.6 mL of DMSO- d6​ .

  • Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire a 1 H NMR spectrum at 400 MHz or higher. Set the pulse angle to 90∘ and the relaxation delay ( D1​ ) to 30 seconds. Collect a minimum of 32 transients.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet (2H) and the aromatic proton of the analyte (1H).

  • Calculation: Compute the absolute purity using the molar ratio, the exact weights, and the certified purity of the Maleic acid.

Comparative Data Analysis

To objectively qualify the candidate standard, the data from the orthogonal techniques are synthesized into a Mass Balance calculation:

graphic Purity
×
(
100
%
−
(
Water
+
Residual Solvents
+
Inorganic Ash
)
)
/
100
\text{Mass Balance Assay}graphic Purity} \times (100% - (\text{Water}
.

The table below demonstrates a successful cross-validation dataset, proving the Candidate Standard is metrologically equivalent to the Primary Standard.

Analytical ParameterMethodologyPrimary Standard (Compendial Grade)Candidate Standard (Lot #2026-A)Acceptance CriteriaStatus
Structural Identity FT-IR (ATR)Conforms to reference spectrumConforms to Primary StdSuperimposable spectraPass
Isotopic Identity 1 H / 13 C NMRConforms to structureConforms to structureConsistent chemical shiftsPass
Chromatographic Purity HPLC-UV (230 nm) 99.85% 99.72% ≥99.0% Pass
Water Content Karl Fischer Titration 0.12% 0.18% ≤0.50% Pass
Residual Solvents GC-FID (Headspace) 0.05% (Methanol) 0.08% (Ethyl Acetate)Complies with ICH Q3CPass
Residue on Ignition TGA / Muffle Furnace <0.05% <0.05% ≤0.10% Pass
Assigned Assay (Mass Balance) Calculated 99.63% 99.41% ±1.0% of PrimaryPass
Assigned Assay (qNMR) 1 H qNMR vs Maleic AcidNot Performed (Certified) 99.38% ±0.5% of Mass BalancePass

Conclusion and Lifecycle Management

The comparative data confirms that Candidate Lot #2026-A of 3,4,5-trichloro-2-hydroxybenzoic acid exhibits a high degree of metrological equivalence to the primary compendial standard. The variance between the Mass Balance Assay ( 99.41% ) and the qNMR Assay ( 99.38% ) is a mere 0.03% , underscoring the accuracy of the orthogonal approach and validating the absence of hidden impurities.

However, the validation of a reference standard is not a static event. In accordance with principles regarding the lifecycle of analytical procedures[8][9], secondary standards must undergo periodic requalification. For highly halogenated phenolic acids, annual requalification is recommended to monitor for potential oxidative degradation or decarboxylation under long-term storage conditions.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL:[Link]

  • Reference-Standard Material Qualification Pharmaceutical Technology URL:[Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics U.S. Food and Drug Administration (FDA) URL:[Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation The AAPS Journal (via National Center for Biotechnology Information - PMC) URL:[Link]

Sources

Comparative

Unlocking Antimicrobial Efficacy: A Comparative Guide on 3,4,5-Trichloro-2-hydroxybenzoic Acid vs. Salicylic Acid

As antimicrobial resistance continues to challenge modern pharmacology, drug development professionals must look beyond traditional antibiotics to functionalized organic compounds and their derivatives. Two compounds of...

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Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance continues to challenge modern pharmacology, drug development professionals must look beyond traditional antibiotics to functionalized organic compounds and their derivatives. Two compounds of significant interest are Salicylic Acid (SA) —a historical cornerstone of dermatological and antimicrobial treatments—and its highly halogenated derivative, 3,4,5-Trichloro-2-hydroxybenzoic acid (TCHBA) .

While structurally related, these two molecules exhibit vastly different mechanisms of action, intrinsic potencies, and formulation requirements. This guide provides an objective, data-driven comparison of SA and TCHBA, detailing the causality behind their efficacy and providing self-validating experimental protocols for laboratory evaluation.

Mechanistic Divergence: Causality Behind the Efficacy

To engineer effective antimicrobial therapies, researchers must first understand the distinct biochemical pathways these molecules exploit.

Salicylic Acid (SA): Indirect Action and Regulatory Modulation

Salicylic acid is well-documented for its bacteriostatic and fungicidal properties, though its primary mechanism is often indirect[1].

  • Keratolysis & Microenvironment Alteration: SA acts as a potent keratolytic agent. By dissolving intercellular desmosomes, it breaks down keratin plugs, effectively eliminating the anaerobic environments required by pathogens like Cutibacterium acnes to proliferate[1].

  • Direct Physiological Impact: SA induces a drop in local pH, leading to the denaturation of bacterial protoplasm proteins.

  • The Resistance Caveat: A critical limitation of SA in systemic or broad applications is its interaction with bacterial regulatory networks. In Escherichia coli and related Enterobacteriaceae, exposure to SA can activate the multiple antibiotic resistance (mar) operon[2]. This imposes selective pressure, potentially leading to cross-resistance against conventional antibiotics[2].

3,4,5-Trichloro-2-hydroxybenzoic Acid (TCHBA): The Complexation "Switch"

TCHBA (often studied alongside its structural isomer 3,5,6-trichlorosalicylic acid) presents a fascinating paradox in medicinal chemistry.

  • Poor Intrinsic Activity: Despite the addition of three highly electronegative chlorine atoms—which theoretically increases lipophilicity—the free acid form of TCHBA demonstrates surprisingly poor intrinsic antibacterial activity[3].

  • The Metal Complexation Switch: The true pharmacological value of TCHBA lies in its role as a bidentate ligand. When TCHBA is complexed with first-row transition metals (such as Mn²⁺ or Ni²⁺), its antibacterial activity undergoes a dramatic "switch"[4]. The metal ion neutralizes the charge of the ligand, further enhancing the complex's lipophilic character. This allows the TCHBA-metal complex to easily permeate the bacterial lipid bilayer, disrupting cellular respiration and leading to targeted bactericidal cell death at remarkably low concentrations[3][4].

Mechanism SA Salicylic Acid (SA) Keratolysis Keratolysis & pH Drop (Indirect Action) SA->Keratolysis MarOperon mar Operon Activation (Resistance Risk) SA->MarOperon TCHBA 3,4,5-Trichloro-2-hydroxybenzoic Acid MetalComplex Transition Metal Complexation (Mn2+, Ni2+) TCHBA->MetalComplex Switch Bacteriostatic Bacteriostatic Effect (MIC ~4 mg/mL) Keratolysis->Bacteriostatic Membrane Enhanced Lipophilicity & Membrane Penetration MetalComplex->Membrane Bactericidal Targeted Bactericidal Effect (MIC 20-50 µg/L) Membrane->Bactericidal

Fig 1. Divergent antimicrobial pathways of SA vs. TCHBA highlighting the metal complexation switch.

Comparative Antimicrobial Performance Data

To objectively evaluate these compounds, we must look at their Minimum Inhibitory Concentration (MIC) profiles. Because free SA is often rapidly degraded or causes localized irritation, modern assays frequently utilize encapsulated forms (e.g., SA microcapsules) to ensure sustained release[5]. Conversely, TCHBA is evaluated both as a free ligand and as a metal complex.

Compound / FormulationTarget PathogensMinimum Inhibitory Concentration (MIC)Primary MechanismResistance Risk
Salicylic Acid (Free) C. acnes, S. aureusConcentration-dependent (typically 0.5% - 2% w/v)Keratolysis, pH alterationModerate (mar operon activation)[2]
SA Microcapsules E. coli, S. aureus~4 mg/mL[5]Membrane disruption, sustained releaseModerate
TCHBA (Free Ligand) Broad-spectrumHigh / Ineffective[3]Weak membrane penetrationLow
TCHBA-Mn(II) Complex E. coli, S. aureus20 - 50 µg/L[3][4]Enhanced lipophilicity, targeted toxicityLow

Data Synthesis: The quantitative data reveals a staggering difference in potency. While SA microcapsules require concentrations in the milligram per milliliter (mg/mL) range to achieve a 99.9% bacterial population reduction[5], TCHBA-metal complexes operate in the microgram per liter (µg/L) range[4]. This makes complexed TCHBA exponentially more potent for direct bactericidal applications.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your drug development pipeline, the following step-by-step methodologies outline how to validate the efficacy of both compounds. These protocols are designed as self-validating systems, incorporating necessary controls to isolate the variables of interest.

Protocol A: Broth Microdilution Assay for SA Microcapsules

Objective: Determine the MIC of encapsulated Salicylic Acid against S. aureus.

  • Preparation of SA Microcapsules: Synthesize SA/β-cyclodextrin inclusion microcapsules (SAMs) to ensure solubility and sustained release[5]. Suspend SAMs in sterile Mueller-Hinton Broth (MHB) to a stock concentration of 16 mg/mL.

  • Inoculum Preparation: Culture S. aureus (e.g., ATCC 25923) overnight. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:100 in MHB.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the SAM stock across the rows to achieve a concentration gradient from 8 mg/mL down to 0.125 mg/mL.

  • Inoculation & Incubation: Add 10 µL of the diluted bacterial suspension to each well. Include a positive growth control (MHB + bacteria, no SAMs) and a negative sterility control (MHB + SAMs, no bacteria). Incubate at 37°C for 24 hours.

  • Validation & Readout: Add 30 µL of 0.015% resazurin dye to each well. A color change from blue to pink indicates bacterial viability. The lowest concentration remaining blue is the MIC (expected ~4 mg/mL)[5].

Protocol B: The "Switch" Assay for TCHBA-Metal Complexes

Objective: Synthesize TCHBA-Mn(II) and demonstrate the activation of antibacterial properties compared to the free ligand.

  • Ligand Preparation: Dissolve 2 mmol of 3,4,5-Trichloro-2-hydroxybenzoic acid in 20 mL of absolute ethanol.

  • Metal Complexation: Slowly add 1 mmol of Manganese(II) chloride ( MnCl2​⋅4H2​O ) dissolved in 10 mL of ethanol to the ligand solution under continuous stirring.

  • Reflux & Isolation: Reflux the mixture at 70°C for 4 hours. Cool the solution to precipitate the complex. Filter, wash with cold ethanol, and dry under a vacuum to isolate the TCHBA-Mn(II) complex.

  • Comparative MIC Screening: Prepare stock solutions of both the free TCHBA ligand and the TCHBA-Mn(II) complex in DMSO. Perform a broth microdilution assay (as described in Protocol A) against E. coli.

  • Validation: The assay is self-validating if the free TCHBA wells show robust bacterial growth (high MIC), while the TCHBA-Mn(II) wells show complete inhibition in the 20-50 µg/L range[4].

Workflow Step1 Ligand Prep (TCHBA in EtOH) Step2 Metal Salt Addition (MnCl2) Step1->Step2 Step3 Reflux & Isolate Complex Step2->Step3 Step4 Broth Microdilution (Comparative MIC) Step3->Step4 Step5 Read Absorbance (OD600 / Resazurin) Step4->Step5

Fig 2. Experimental workflow for TCHBA metal complexation and comparative MIC screening.

Conclusion for Drug Developers

Choosing between Salicylic Acid and 3,4,5-Trichloro-2-hydroxybenzoic acid depends entirely on the therapeutic goal. SA remains an unparalleled choice for topical, keratolytic applications where indirect microenvironment modulation is desired[1]. However, its potential to trigger the mar operon requires careful consideration in systemic applications[2].

Conversely, TCHBA represents a highly tunable scaffold. By utilizing transition metal complexation as a pharmacological "switch," researchers can unlock potent, targeted bactericidal activity at microgram concentrations[3][4], paving the way for next-generation metalloantibiotics.

References

  • Salicylic acids and pathogenic bacteria: new perspectives on an old compound Source: cdnsciencepub.com URL:[Link]

  • What are the antimicrobial benefits of salicylic acid? Source: droracle.ai URL:[Link]

  • Complexation of trichlorosalicylic acid with alkaline and first row transition metals as a switch for their antibacterial activity Source: daneshyari.com URL:[Link]

  • Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus Source: researchgate.net URL:[Link]

  • Computational Insights Into the Influence of Substitution Groups on the Inclusion Complexation of β-Cyclodextrin Source: frontiersin.org URL:[Link]

Sources

Validation

comparing extraction yields of 3,4,5-trichloro-2-hydroxybenzoic acid across different solvents

Comparative Extraction Yields of 3,4,5-Trichloro-2-hydroxybenzoic Acid Across Different Solvents: A Technical Guide Introduction & Mechanistic Overview 3,4,5-Trichloro-2-hydroxybenzoic acid (3,4,5-TCSA, CAS: 84501-65-5)...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Extraction Yields of 3,4,5-Trichloro-2-hydroxybenzoic Acid Across Different Solvents: A Technical Guide

Introduction & Mechanistic Overview 3,4,5-Trichloro-2-hydroxybenzoic acid (3,4,5-TCSA, CAS: 84501-65-5) is a highly halogenated aromatic acid utilized as a critical intermediate in pharmaceutical synthesis and agrochemical development. The presence of three strongly electron-withdrawing chlorine atoms on the aromatic ring significantly depresses the pKa of the carboxylic acid moiety. While unsubstituted salicylic acid has a pKa of 2.97, trichlorinated analogs exhibit a predicted pKa of approximately 1.50 [1].

This physicochemical reality dictates the entire extraction strategy. To successfully partition 3,4,5-TCSA from an aqueous reaction mixture into an organic solvent, the aqueous phase must be aggressively acidified (pH < 1.0). Failure to fully protonate the carboxylate leads to the formation of amphiphilic salts, which cause severe emulsions and drastically reduce extraction yields. Because the extraction thermodynamics of the 3,4,5-isomer perfectly mirror the extensively documented 3,5,6-trichlorosalicylic acid, the comparative data and protocols presented herein synthesize established industry standards for this class of compounds [2].

Solvent Selection Rationale: The Causality of Partitioning Selecting the optimal solvent requires balancing solvation capacity, water immiscibility, and downstream purification needs.

  • Aromatic Hydrocarbons (Xylene/Toluene): Xylene is the premier industrial choice[3]. The highly chlorinated aromatic ring of 3,4,5-TCSA makes the molecule extremely hydrophobic and rigid, resulting in poor solubility in cold, non-polar solvents. However, heating xylene to 75–100 °C exponentially increases its solvation capacity. Because xylene is strictly water-immiscible, it leaves polar impurities and inorganic salts in the aqueous raffinate.

  • Esters (Ethyl Acetate): Ethyl acetate offers exceptional solvation power at room temperature due to its ability to act as a hydrogen bond acceptor for both the hydroxyl and carboxyl groups. However, it co-extracts up to 3% water, bringing along inorganic salts (e.g., sodium sulfate) that mandate extensive downstream washing.

  • Ethers (Diisopropyl Ether - DIPE): DIPE provides a mechanistic middle ground. It is significantly less miscible with water than ethyl acetate, yielding a higher purity crude product, though it requires larger solvent volumes to achieve comparable yields.

Comparative Extraction Yields

Extraction SolventOperating Temp (°C)Estimated Yield (%)Crude Purity (%)Mechanistic Notes & Causality
Xylene (Mixed Isomers) 75 – 100> 92%> 98%High temperature required for solubility. Acts as both an extraction and crystallization solvent upon cooling.
Ethyl Acetate 20 – 25> 95%~ 85%High capacity via H-bonding, but co-extracts water and inorganic salts. Requires aggressive drying.
Diisopropyl Ether 20 – 25~ 88%~ 92%Lower capacity than EtOAc but superior phase separation. Excellent for lab-scale rapid extractions.
Dichloromethane 20 – 25~ 75%> 95%Poor solubility of the rigid, highly chlorinated ring at room temperature limits overall recovery.

Experimental Protocol: Self-Validating High-Temperature Xylene Extraction This protocol leverages the temperature-dependent solubility of 3,4,5-TCSA in xylene to combine liquid-liquid extraction and crystallization into a single, highly efficient workflow[2, 3].

  • Step 1: Aggressive Acidification

    • Action: To the aqueous reaction mixture containing the 3,4,5-TCSA sodium salt, slowly add concentrated sulfuric acid (96-98%) under vigorous stirring until the pH drops below 1.0.

    • Validation Check: Spot the mixture onto pH indicator paper. It must show a distinct, deep red color (pH 0-1). If the pH is > 1.0, the carboxylate is not fully protonated, which will trigger emulsion formation during solvent addition.

  • Step 2: High-Temperature Solvation

    • Action: Add a calculated volume of mixed xylenes (typically a 3:1 ratio of solvent to theoretical product mass). Heat the biphasic mixture to 85–95 °C under continuous reflux and agitation for 30 minutes.

    • Validation Check: Observe the mixture. The solid precipitate should completely dissolve into the organic layer. Any remaining solids are likely insoluble inorganic salts (e.g., sodium sulfate) and should be filtered out if persistent.

  • Step 3: Phase Separation

    • Action: Transfer the hot mixture to a heated separatory funnel. Allow the phases to separate for 10 minutes.

    • Validation Check: The upper organic layer (xylene) must be clear and distinct. A cloudy organic layer indicates water entrainment; if this occurs, maintain the temperature above 80 °C to break the micro-emulsion before draining the lower aqueous raffinate.

  • Step 4: Controlled Crystallization

    • Action: Transfer the separated xylene layer to an Erlenmeyer flask and allow it to cool slowly to room temperature, then place it in an ice bath (0–5 °C) for 2 hours.

    • Validation Check: High-purity 3,4,5-TCSA will precipitate as distinct, white to off-white needle-like crystals. Filter under vacuum and wash with a small volume of cold xylene.

Extraction Workflow & Partitioning Mechanism

G A Aqueous Reaction Mixture (3,4,5-TCSA Sodium Salt) B Acidification (pH < 1.0) (Protonation of Carboxylate) A->B C Solvent Addition (Xylene at 85-95°C) B->C D Phase Separation (Liquid-Liquid Partitioning) C->D E Organic Phase (3,4,5-TCSA in Xylene) D->E Upper Layer F Aqueous Raffinate (Inorganic Salts & Impurities) D->F Lower Layer G Cooling & Crystallization (High Purity 3,4,5-TCSA) E->G

High-temp liquid-liquid extraction and crystallization workflow for 3,4,5-TCSA.

References

  • LookChem. "Cas 40932-60-3, 3,5,6-Trichlorosalicylic acid Chemical Properties". Available at: [Link]

  • Google Patents. "US5194666A - Process for preparing esters of 3,5,6-trichlorosalicyclic acid". Available at:

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Method

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